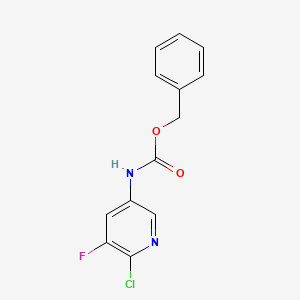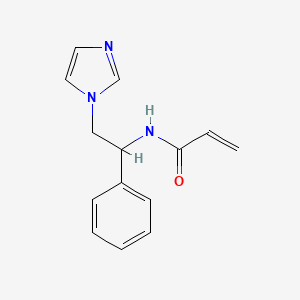
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a compound with the molecular formula C6H7N3O4 . It is a solid substance . This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) . This indicates that the compound contains a pyrazole ring with a methyl group and a nitro group attached to it, along with a butanoic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 185.14 . The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .Applications De Recherche Scientifique
Oxidation Reactions and Catalysis
Studies have explored the role of pyrazole derivatives in oxidation reactions, demonstrating their effectiveness as ligands in catalytic systems. For instance, the addition of pyrazole derivatives in the oxidation of 2-butanol with an FeCl3-H2O2 oxidizing system led to improved reaction performance, suggesting that similar compounds could find applications in catalysis and organic synthesis processes (de Araújo et al., 2020).
Germination Inhibition
Compounds isolated from natural sources, showing structural similarity to the targeted compound, have been identified as germination inhibitors. This indicates potential agricultural applications in controlling weed germination and growth (Oh et al., 2002).
Antioxidant Properties
Research into the antioxidant properties of various phenolic compounds, including pyrazole derivatives, suggests potential applications in food chemistry and pharmacology. These compounds could be explored for their ability to scavenge free radicals, contributing to health benefits and preservation processes (Zhang et al., 2009).
Coordination Chemistry
The distinctive coordination behavior of pyrazole-based compounds with metal ions like Co(II) and Ni(II) has been studied, revealing their potential in creating complex molecular structures with unique properties. This could have implications for materials science, catalysis, and the development of novel coordination compounds (Gupta et al., 2019).
Orientations Futures
The future research on “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given the wide range of applications of pyrazole derivatives, this compound could serve as a valuable starting point for the development of new drugs or other useful compounds .
Mécanisme D'action
Target of Action
Similar compounds have been found to have a high affinity for certain integrins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as binding to specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Similar compounds have been found to exhibit excellent thermal stabilities .
Propriétés
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJFKIGCVPYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Difluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834538.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/structure/B2834540.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2834543.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2834544.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide](/img/structure/B2834546.png)
![2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2834548.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2834550.png)

